molecular formula C21H19BrClFN4O2 B2993517 2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3-chloro-4-fluorophenyl)acetamide CAS No. 1189457-58-6

2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No.: B2993517
CAS No.: 1189457-58-6
M. Wt: 493.76
InChI Key: IQGGJAIXUUIKBM-UHFFFAOYSA-N
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Description

2-(2-(4-Bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3-chloro-4-fluorophenyl)acetamide is a synthetic small molecule characterized by a 1,4,8-triazaspiro[4.5]decane core substituted with a 4-bromophenyl group at position 2 and a 3-oxo moiety. The acetamide side chain is functionalized with a 3-chloro-4-fluorophenyl group, contributing to its unique electronic and steric properties. Its synthesis likely involves coupling reactions similar to those described for analogous triazaspiro derivatives, such as HBTU-mediated amide bond formation .

Properties

IUPAC Name

2-[3-(4-bromophenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]-N-(3-chloro-4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrClFN4O2/c22-14-3-1-13(2-4-14)19-20(30)27-21(26-19)7-9-28(10-8-21)12-18(29)25-15-5-6-17(24)16(23)11-15/h1-6,11H,7-10,12H2,(H,25,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGGJAIXUUIKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC(=O)C(=N2)C3=CC=C(C=C3)Br)CC(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Structural Characteristics

The structural features of this compound contribute to its biological activity. The triazaspiro framework is known for its ability to interact with biological targets, potentially influencing various biochemical pathways. The bromophenyl and chlorofluorophenyl substituents may enhance its lipophilicity and receptor binding capabilities.

Preliminary Biological Activity

While direct studies on the biological activity of this specific compound are scarce, related compounds with similar structural motifs have demonstrated various pharmacological effects:

  • Antimicrobial Activity : Compounds featuring spirocyclic structures often exhibit antimicrobial properties, as seen in studies involving triazaspiro derivatives .
  • Antitumor Activity : Structural analogs have shown promise in inhibiting tumor growth, particularly in models of breast and lung cancer .
  • Anticonvulsant Properties : Some derivatives related to this compound have been tested for anticonvulsant effects in animal models, indicating potential neuroprotective roles .

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of compounds similar to the target molecule against various bacterial strains. The results indicated that modifications in the phenyl substituents significantly affected the activity against Gram-positive and Gram-negative bacteria.

Antitumor Activity

Research on triazaspiro compounds has revealed their ability to induce apoptosis in cancer cell lines. For example, derivatives with bromophenyl substitutions were shown to activate caspase pathways, leading to programmed cell death .

Anticonvulsant Research

In a study focusing on the anticonvulsant properties of related compounds, it was found that certain modifications enhanced protective effects against seizures induced by pentylenetetrazole (PTZ). The mechanism was hypothesized to involve modulation of GABAergic neurotransmission .

Comparative Analysis

To better understand the potential of 2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3-chloro-4-fluorophenyl)acetamide , a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaKey FeaturesBiological Activity
N-[2-[1-(4-bromophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]-5-fluoro-1H-indole-2-carboxamideC21H22BrN3O3Indole moietyAntitumor
2-(4-bromophenyl)-N-(2-oxo-4-phenyl-1,3-thiazol-3(2H)-yl)acetamideC17H13BrN2O2SThiazole incorporationAntimicrobial
N-[2-[1-(4-bromophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]-4-fluorobenzamideC21H22BrFN2OFluorinated variantAnticonvulsant

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Substituents Target/Activity Reference
Target Compound 1,4,8-Triazaspiro[4.5]dec-1-en-3-one 2-(4-Bromophenyl), N-(3-chloro-4-fluorophenyl)acetamide Unknown (inferred: kinase or receptor modulation)
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazin-3(2H)-one 4-Methoxybenzyl, methyl, N-(4-bromophenyl) FPR2 agonist
Compound 5 (N-(2,4-dichlorophenethyl)-2-(8-(2,4-dimethoxybenzoyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide) 1,3,8-Triazaspiro[4.5]decane 2,4-Dimethoxybenzoyl, dichlorophenethyl Mtb Lpd inhibitor
2-[2-(3,4-Dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[3-(trifluoromethyl)phenyl]acetamide 1,4,8-Triazaspiro[4.5]dec-1-en-3-one 3,4-Dimethylphenyl, N-(3-trifluoromethylphenyl) Unspecified (structural analogue)

Key Observations:

  • Core Variations: The target compound shares the 1,4,8-triazaspiro[4.5]dec-1-en-3-one core with compounds in and , whereas pyridazinone-based analogues () differ in heterocyclic architecture, impacting receptor selectivity .
  • Acetamide Tail: The 3-chloro-4-fluorophenyl acetamide may confer higher metabolic stability relative to trifluoromethyl or dichlorophenethyl groups .

Pharmacological and Physicochemical Properties

Table 2: Molecular and Pharmacokinetic Profiles

Compound Molecular Formula Molecular Weight (g/mol) Key Activities Solubility/LogP*
Target Compound C₂₃H₂₂BrClFN₄O₂ ~554.8 (estimated) Unknown (kinase inhibition inferred) Moderate (Cl/F groups)
Compound 5 C₂₉H₃₂Cl₂N₄O₄ 584.5 Mtb Lpd inhibition (IC₅₀: <1 μM) Low (LogP >4)
FPR2 Agonist C₂₁H₂₁BrN₄O₃ 473.3 Calcium mobilization (EC₅₀: ~10 nM) Moderate
2-{[3-(4-Bromophenyl)-8-methyl-...} C₂₄H₂₇BrN₄O₃S 531.5 Unreported High (sulfanyl group)

*LogP values inferred from substituent contributions.

Key Findings:

  • Potency: Pyridazinone-based FPR agonists () exhibit nanomolar efficacy, whereas triazaspiro derivatives like Compound 5 show micromolar-range inhibition . The target compound’s activity may align with kinase inhibitors (e.g., DDR1) due to structural parallels .
  • Selectivity : The 3-chloro-4-fluorophenyl group in the target compound may reduce off-target effects compared to dichlorophenethyl or trifluoromethylphenyl analogues .

Q & A

Q. What are the recommended methodologies for synthesizing this compound, and how can side reactions be minimized?

The synthesis of structurally analogous acetamides involves coupling 4-bromophenylacetic acid with substituted anilines using carbodiimide crosslinkers (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, EDC) in dichloromethane, with triethylamine as a base . To minimize side reactions (e.g., hydrolysis or undesired cyclization), maintain low temperatures (~273 K) during coupling and use inert atmospheres. Post-reaction purification via extraction (e.g., saturated NaHCO₃ washes) and slow evaporation crystallization (e.g., methylene chloride) yields high-purity crystals .

Key Synthetic Conditions :

Reagent/ParameterRole/Condition
EDCActivates carboxylic acid for amide bond formation
TriethylamineNeutralizes HCl byproduct, maintains reaction pH
DichloromethaneSolvent with low polarity for coupling
Slow evaporationCrystallization method for single-crystal growth

Q. How can the crystal structure of this compound be resolved, and which software tools are recommended?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to analyze diffraction data, leveraging hydrogen-bonding interactions (N–H⋯O, C–H⋯F) for packing stability . ORTEP-3 or WinGX can generate thermal ellipsoid plots to visualize molecular conformation and intermolecular interactions . For example, dihedral angles between aromatic rings (e.g., ~66° in similar acetamides) confirm steric and electronic influences on molecular geometry .

Q. What safety protocols should be followed when handling this compound?

Based on safety data sheets for structurally related bromophenyl/chlorofluorophenyl acetamides:

  • Inhalation : Move to fresh air; administer artificial respiration if needed.
  • Skin contact : Wash with soap and water; consult a physician.
  • Eye exposure : Rinse with water for ≥15 minutes.
  • Spill management : Use PPE (gloves, goggles) and adsorbents (e.g., silica gel) .

Advanced Research Questions

Q. How can statistical experimental design optimize the synthesis of this compound?

Apply Design of Experiments (DoE) to identify critical parameters (e.g., temperature, reagent stoichiometry). For example, a factorial design could optimize EDC:aniline molar ratios and reaction time to maximize yield while minimizing impurities. Response surface methodology (RSM) may further refine conditions .

Example DoE Table :

VariableLow Level (-1)High Level (+1)
Temperature273 K298 K
EDC:Aniline Ratio1:11.5:1
Reaction Time3 h6 h

Q. What computational approaches can predict the reactivity or biological activity of this compound?

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., amide bond formation) and transition states.
  • Molecular Docking : Screen against target proteins (e.g., enzymes with spirocyclic binding pockets) to predict binding affinity.
  • Reaction Path Search : Tools like ICReDD integrate computational and experimental data to accelerate reaction discovery, particularly for spirocyclic systems .

Q. How do substituents (4-bromophenyl, 3-chloro-4-fluorophenyl) influence crystallographic packing?

The bromine atom’s bulkiness and halogen bonding (C–Br⋯O) can direct molecular packing, while chloro-fluorophenyl groups introduce dipolar interactions (C–F⋯H). In similar structures, these substituents create twisted conformations (dihedral angles ~40–86°) between aromatic rings and the acetamide backbone, affecting solubility and stability .

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